4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H8ClF2NO2S. It is known for its applications in various scientific fields due to its unique chemical properties .
Preparation Methods
The synthesis of 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,5-difluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and leading to the formation of different products.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form the corresponding sulfonic acid and amine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
- 4-chloro-N-(2-fluorophenyl)benzenesulfonamide
- 4-chloro-N-(3,5-difluorophenyl)benzenesulfonamide
- 4-chloro-N-(2,4-difluorophenyl)benzenesulfonamide
These compounds share similar structural features but differ in their fluorine substitution patterns, which can influence their chemical reactivity and biological activity .
Properties
IUPAC Name |
4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2S/c13-8-1-4-10(5-2-8)19(17,18)16-12-7-9(14)3-6-11(12)15/h1-7,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVSMXIZNGAENB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406548 |
Source
|
Record name | 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290331-05-4 |
Source
|
Record name | 4-chloro-N-(2,5-difluorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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